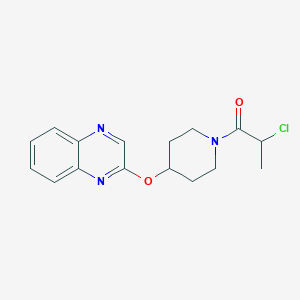
2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound that features a quinoxaline moiety linked to a piperidine ring via an ether linkage, with a chloro-substituted propanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.
Ether Linkage Formation: The quinoxaline derivative is then reacted with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
Substitution Reactions: The chloro group in the propanone moiety can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The quinoxaline ring can participate in redox reactions.
Addition Reactions: The carbonyl group in the propanone moiety can undergo nucleophilic addition reactions, forming various alcohol derivatives.
Common Reagents and Conditions
Bases: Potassium carbonate, triethylamine
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Oxidizing Agents: m-Chloroperbenzoic acid
Reducing Agents: Hydrogen gas with a palladium catalyst
Major Products
Substitution Products: Amino or thiol derivatives
Oxidation Products: Quinoxaline N-oxide
Reduction Products: Dihydroquinoxaline
Addition Products: Alcohol derivatives
科学研究应用
2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies investigating the interaction of quinoxaline derivatives with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemoproteomic studies to identify and characterize protein targets.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline moiety can intercalate with DNA, inhibiting DNA synthesis and function, which is crucial for its antimicrobial and anticancer activities. The piperidine ring enhances its binding affinity and specificity towards certain protein targets, modulating their activity and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxylic acid and quinoxaline-2,3-dione share the quinoxaline core but differ in their functional groups and biological activities.
Piperidine Derivatives: Compounds such as 4-(2-chlorophenyl)piperidine and 4-(4-fluorophenyl)piperidine have similar piperidine rings but different substituents, leading to varied pharmacological profiles.
Uniqueness
2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one is unique due to its combined structural features of quinoxaline and piperidine linked via an ether bond, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable scaffold for drug development and chemical biology research.
属性
IUPAC Name |
2-chloro-1-(4-quinoxalin-2-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-11(17)16(21)20-8-6-12(7-9-20)22-15-10-18-13-4-2-3-5-14(13)19-15/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJIYEBKYSBTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














